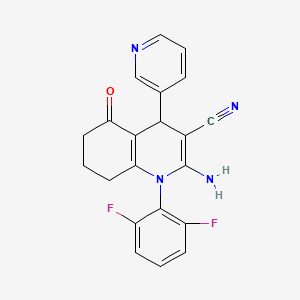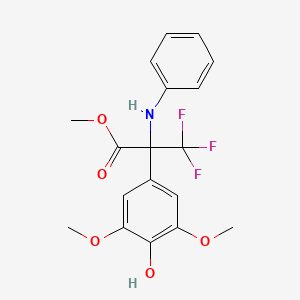![molecular formula C27H33F3O2 B11506244 (16E)-16-[4-(trifluoromethyl)benzylidene]androst-5-ene-3,17-diol](/img/structure/B11506244.png)
(16E)-16-[4-(trifluoromethyl)benzylidene]androst-5-ene-3,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-9A,11A-DIMETHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a cyclopenta[a]phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-9A,11A-DIMETHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL typically involves multi-step organic reactions. The key steps may include:
- Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
- Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
- Formation of the methylene bridge through aldol condensation or related reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the methylene bridge or other unsaturated regions.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the trifluoromethyl group or other aromatic regions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which (2E)-9A,11A-DIMETHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting transcription factors or epigenetic markers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta[a]phenanthrene derivatives: Compounds with similar core structures but different substituents.
Trifluoromethylated aromatics: Compounds with trifluoromethyl groups attached to aromatic rings.
Uniqueness
The uniqueness of (2E)-9A,11A-DIMETHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL lies in its combination of a cyclopenta[a]phenanthrene core with a trifluoromethyl group and a methylene bridge, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C27H33F3O2 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(16E)-10,13-dimethyl-16-[[4-(trifluoromethyl)phenyl]methylidene]-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C27H33F3O2/c1-25-11-9-20(31)15-19(25)7-8-21-22(25)10-12-26(2)23(21)14-17(24(26)32)13-16-3-5-18(6-4-16)27(28,29)30/h3-7,13,20-24,31-32H,8-12,14-15H2,1-2H3/b17-13+ |
Clé InChI |
IVXHYDUXTYURSY-GHRIWEEISA-N |
SMILES isomérique |
CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)C(F)(F)F)/C4O)C)O |
SMILES canonique |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)C(F)(F)F)C4O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11506162.png)
![1,3,3,6,10-pentamethyl-8-(2,5,5-trimethyl-4,5-dihydro-3H-pyrrol-3-ylidene)-2-azaspiro[4.5]deca-1,6,9-triene](/img/structure/B11506165.png)

![3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyl-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11506182.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]furan-2-carboxamide](/img/structure/B11506188.png)
![3-(morpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11506191.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11506200.png)
![8-(2-hydroxyethyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11506213.png)

![1-(4-Butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-fluorophenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11506230.png)
![ethyl 4-[(cyclohexylamino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11506238.png)
![N-(1-cyclohexyl-1H-benzimidazol-5-yl)-2-[(4-fluorobenzyl)sulfanyl]benzamide](/img/structure/B11506247.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B11506251.png)
![5-Chloro-3-(2,3-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11506256.png)
